(6-Hydroxypyrimidin-4-yl)acetic acid
Overview
Description
“(6-Hydroxypyrimidin-4-yl)acetic acid” is a diazine compound used for biochemical research . It has a CAS Number of 1119449-91-0 . The molecular weight is 154.13 and the molecular formula is C6H6N2O3 .
Molecular Structure Analysis
The molecular structure of “(6-Hydroxypyrimidin-4-yl)acetic acid” is represented by the formula C6H6N2O3 . The average mass is 154.123 Da and the monoisotopic mass is 154.037842 Da .Physical And Chemical Properties Analysis
“(6-Hydroxypyrimidin-4-yl)acetic acid” is a solid substance that should be stored at room temperature . The molecular weight is 154.13 and the molecular formula is C6H6N2O3 .Scientific Research Applications
- Summary : (6-Hydroxypyrimidin-4-yl)acetic acid is used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms.
- Summary : Diazines, including pyrimidines, are known to exhibit a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Results : Numerous studies have shown that a large number of pyrimidines exhibit potent pharmacological effects .
Biochemical Research
Pharmacological Applications
- Summary : Pyrimidines, including (6-Hydroxypyrimidin-4-yl)acetic acid, have been studied for their anti-inflammatory effects . Inflammation is a normal response of the body to protect tissues against disease or infection. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Methods : The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives has been reported for their possible inhibitory effects against immune-induced nitric oxide generation . The target compounds were evaluated in mouse peritoneal cells via in vitro NO analysis .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
- Summary : (6-Hydroxypyrimidin-4-yl)acetic acid is a diazine compound used for biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms.
- Methods : The specific methods of application or experimental procedures would depend on the particular research context. Typically, this compound would be used in a laboratory setting under controlled conditions .
- Results : The outcomes of such research could potentially contribute to our understanding of biochemical processes, though specific results would depend on the particular experiment .
Anti-Inflammatory Applications
Biochemical Research
Future Directions
properties
IUPAC Name |
2-(6-oxo-1H-pyrimidin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-5-1-4(2-6(10)11)7-3-8-5/h1,3H,2H2,(H,10,11)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBYCXPPXHBCTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649247 | |
Record name | (6-Oxo-3,6-dihydropyrimidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Hydroxypyrimidin-4-yl)acetic acid | |
CAS RN |
1119449-91-0 | |
Record name | (6-Oxo-3,6-dihydropyrimidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.